Cas no 1307239-09-3 (1-Bromo-4-[4-[bromo(difluoro)methyl]phenyl]benzene)
1-Bromo-4-[4-[bromo(difluoro)methyl]phenyl]benzene Chemical and Physical Properties
Names and Identifiers
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- 1-(bromodifluoromethyl)-4-(4-bromophenyl)benzene
- 1-Bromo-4-[4-[bromo(difluoro)methyl]phenyl]benzene
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- Inchi: 1S/C13H8Br2F2/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15,16)17/h1-8H
- InChI Key: MRNALQOXIYKYKW-UHFFFAOYSA-N
- SMILES: BrC(C1C=CC(=CC=1)C1C=CC(=CC=1)Br)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 242
- XLogP3: 5.5
- Topological Polar Surface Area: 0
1-Bromo-4-[4-[bromo(difluoro)methyl]phenyl]benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-361182-0.05g |
1-(bromodifluoromethyl)-4-(4-bromophenyl)benzene |
1307239-09-3 | 95.0% | 0.05g |
$924.0 | 2025-03-18 | |
| Enamine | EN300-361182-0.1g |
1-(bromodifluoromethyl)-4-(4-bromophenyl)benzene |
1307239-09-3 | 95.0% | 0.1g |
$968.0 | 2025-03-18 | |
| Enamine | EN300-361182-0.25g |
1-(bromodifluoromethyl)-4-(4-bromophenyl)benzene |
1307239-09-3 | 95.0% | 0.25g |
$1012.0 | 2025-03-18 | |
| Enamine | EN300-361182-0.5g |
1-(bromodifluoromethyl)-4-(4-bromophenyl)benzene |
1307239-09-3 | 95.0% | 0.5g |
$1056.0 | 2025-03-18 | |
| Enamine | EN300-361182-1.0g |
1-(bromodifluoromethyl)-4-(4-bromophenyl)benzene |
1307239-09-3 | 95.0% | 1.0g |
$1100.0 | 2025-03-18 | |
| Enamine | EN300-361182-2.5g |
1-(bromodifluoromethyl)-4-(4-bromophenyl)benzene |
1307239-09-3 | 95.0% | 2.5g |
$2155.0 | 2025-03-18 | |
| Enamine | EN300-361182-5.0g |
1-(bromodifluoromethyl)-4-(4-bromophenyl)benzene |
1307239-09-3 | 95.0% | 5.0g |
$3189.0 | 2025-03-18 | |
| Enamine | EN300-361182-10.0g |
1-(bromodifluoromethyl)-4-(4-bromophenyl)benzene |
1307239-09-3 | 95.0% | 10.0g |
$4729.0 | 2025-03-18 |
1-Bromo-4-[4-[bromo(difluoro)methyl]phenyl]benzene Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 1-Bromo-4-[4-[bromo(difluoro)methyl]phenyl]benzene
Comprehensive Overview of 1-Bromo-4-[4-[bromo(difluoro)methyl]phenyl]benzene (CAS No. 1307239-09-3)
1-Bromo-4-[4-[bromo(difluoro)methyl]phenyl]benzene (CAS No. 1307239-09-3) is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and advanced material science. This compound, characterized by its unique bromo and difluoromethyl functional groups, serves as a critical intermediate in the synthesis of complex molecules. Its molecular structure, featuring a brominated benzene core, makes it a versatile building block for researchers aiming to develop innovative compounds with tailored properties.
In recent years, the demand for halogenated aromatic compounds like 1-Bromo-4-[4-[bromo(difluoro)methyl]phenyl]benzene has surged due to their applications in drug discovery and material engineering. Researchers are particularly interested in its potential to enhance the bioavailability and stability of pharmaceutical agents. The compound's difluoromethyl group is a key feature, as it mimics the steric and electronic properties of a methyl group while offering improved metabolic stability—a hot topic in modern medicinal chemistry.
The synthesis of 1-Bromo-4-[4-[bromo(difluoro)methyl]phenyl]benzene involves multi-step organic reactions, including electrophilic aromatic substitution and halogenation. These processes are meticulously optimized to achieve high yields and purity, which are essential for its use in high-value applications. The compound's CAS No. 1307239-09-3 is frequently searched in academic and industrial databases, reflecting its importance in cutting-edge research.
One of the most discussed applications of this compound is in the development of fluorinated organic materials. Fluorine-containing compounds are renowned for their thermal stability, chemical resistance, and low surface energy, making them ideal for coatings, electronics, and specialty polymers. The integration of 1-Bromo-4-[4-[bromo(difluoro)methyl]phenyl]benzene into polymer backbones has shown promise in creating materials with enhanced performance characteristics, a topic of great interest in sustainable material science.
Another area where this compound shines is in cross-coupling reactions, a cornerstone of modern synthetic chemistry. Its bromine substituents act as excellent leaving groups, facilitating palladium-catalyzed couplings such as the Suzuki-Miyaura and Negishi reactions. These reactions are pivotal for constructing complex organic frameworks, and the compound's reliability in such transformations has made it a staple in synthetic laboratories worldwide.
Environmental and regulatory considerations are also shaping the discourse around 1-Bromo-4-[4-[bromo(difluoro)methyl]phenyl]benzene. With increasing emphasis on green chemistry, researchers are exploring eco-friendly synthetic routes and safer handling protocols for halogenated compounds. This aligns with broader industry trends toward sustainability, a topic frequently searched by professionals seeking to balance efficiency with environmental responsibility.
In summary, 1-Bromo-4-[4-[bromo(difluoro)methyl]phenyl]benzene (CAS No. 1307239-09-3) is a multifaceted compound with far-reaching implications in science and industry. Its unique structural features and reactivity profile make it indispensable for advancing innovations in pharmaceuticals, materials science, and beyond. As research continues to uncover new applications, this compound is poised to remain at the forefront of chemical innovation.
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